
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide is a complex organic compound that features prominently in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide typically involves multiple steps, starting with the preparation of the imidazole rings. These rings are then coupled with the isophthalamide core through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in developing advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide exerts its effects involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing enzyme activity or receptor binding. The central isophthalamide core provides structural stability and facilitates the compound’s binding to its targets, thereby modulating biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares the imidazole ring structure but differs in its overall molecular framework and applications.
N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide: A structurally related compound with one imidazole ring, offering different reactivity and application profiles.
Uniqueness
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide stands out due to its dual imidazole rings and central isophthalamide core, providing a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust structural properties.
Propriétés
Formule moléculaire |
C28H28N6O3 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-ethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N6O3/c1-2-37-24-12-7-20(27(35)33-21-8-3-18(4-9-21)25-29-13-14-30-25)17-23(24)28(36)34-22-10-5-19(6-11-22)26-31-15-16-32-26/h3-12,17H,2,13-16H2,1H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |
Clé InChI |
VLMWQXNBFRIOBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


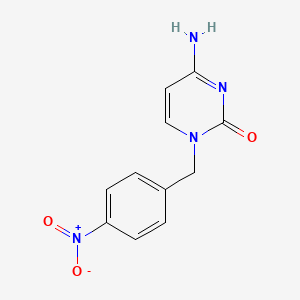
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
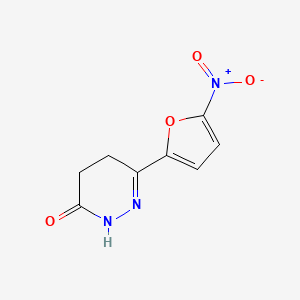
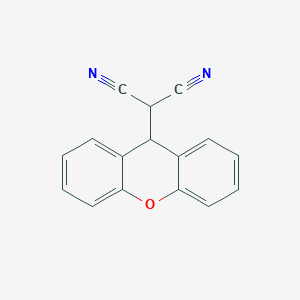

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

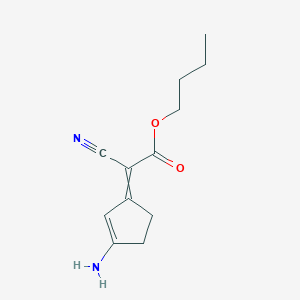
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
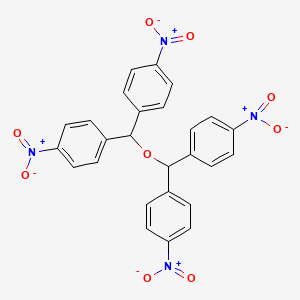
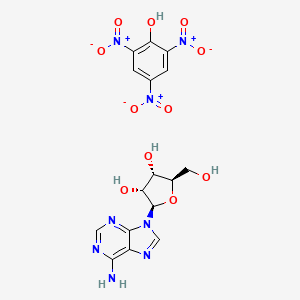

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
